molecular formula C9H6N2O3 B1343050 3-Formyl-1H-indazole-6-carboxylic acid CAS No. 319474-35-6

3-Formyl-1H-indazole-6-carboxylic acid

Cat. No.: B1343050
CAS No.: 319474-35-6
M. Wt: 190.16 g/mol
InChI Key: HSRKNZOHAZLZKQ-UHFFFAOYSA-N
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Description

3-Formyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a formyl group at the third position and a carboxylic acid group at the sixth position of the indazole ring, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

3-Formyl-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation . Furthermore, it can alter cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that are essential for cell survival and proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products . In long-term studies, this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biological pathways without causing adverse effects. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction reactions . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell . These interactions can have significant implications for the overall metabolic state of the cell and its response to external stimuli.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s biological activity and its ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic and signaling pathways . Additionally, it can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to exert its biological effects and modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1H-indazole-6-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: 3-Carboxy-1H-indazole-6-carboxylic acid.

    Reduction: 3-Hydroxymethyl-1H-indazole-6-carboxylic acid.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-1H-indazole-6-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the indazole ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its structural features also contribute to its potential biological activities, distinguishing it from other indazole derivatives.

Properties

IUPAC Name

3-formyl-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRKNZOHAZLZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619278
Record name 3-Formyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319474-35-6
Record name 3-Formyl-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319474-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-1H-indazole-6-carboxylic acid
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